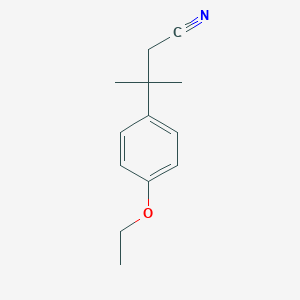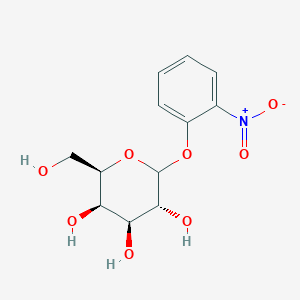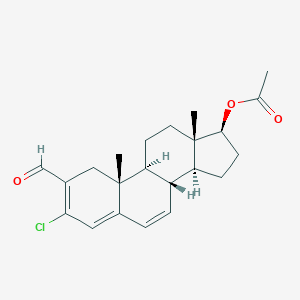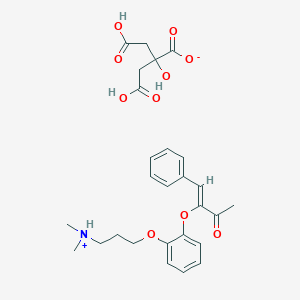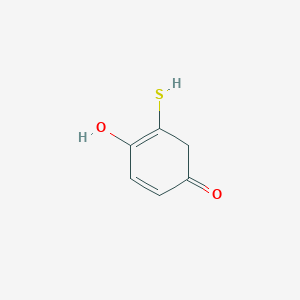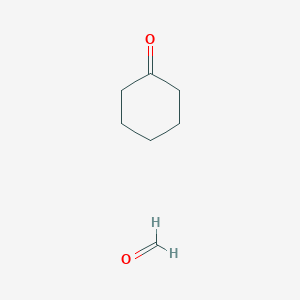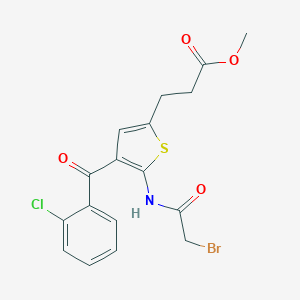
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic compound. While specific information about this compound is not directly available, research on similar thiophene derivatives provides insights into its potential characteristics and applications.
Synthesis Analysis
Synthesis of thiophene derivatives often involves bromination or other halogenation reactions. For instance, Pridgen et al. (1998) described the synthesis of a thiophene derivative using phase transfer catalyzed bromoethylation, which might be similar to the synthesis pathway of our compound of interest (Pridgen et al., 1998).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for determining their properties and applications. Wu et al. (2013) conducted a study on the bromination selectivity of benzo[b]thiophene derivatives, highlighting the importance of molecular structure in determining the chemical behavior of such compounds (Wu et al., 2013).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including cross-coupling and bromination. For example, Nikul’shin et al. (2019) discussed heat-induced reactions involving thiophene derivatives, demonstrating their reactive nature (Nikul’shin et al., 2019).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are significant for thiophene derivatives. Wang et al. (2008) explored the crystal structure of a thiophene derivative, providing insights into its physical characteristics (Wang & Huang, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional groups' behavior are vital for understanding thiophene derivatives. Romagnoli et al. (2012) synthesized and evaluated various thiophene derivatives, providing valuable information about their chemical properties (Romagnoli et al., 2012).
Propiedades
IUPAC Name |
methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHXWHESHBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)
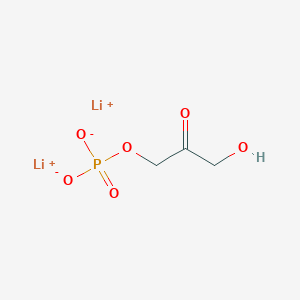
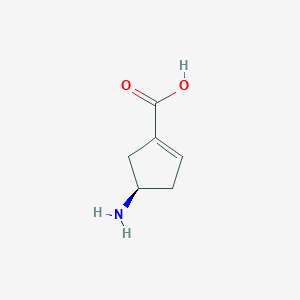
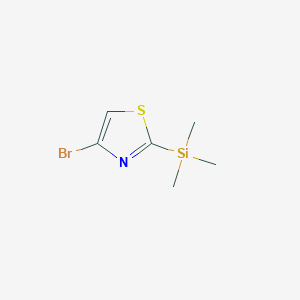
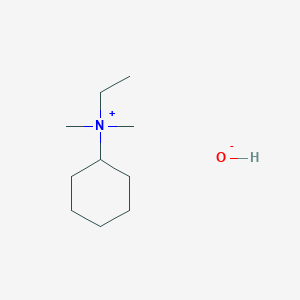
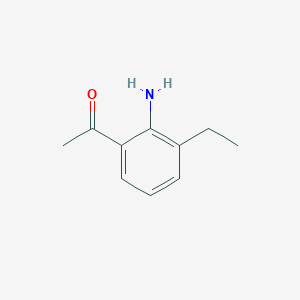
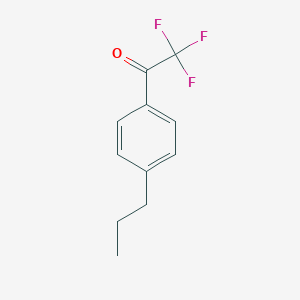
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
